molecular formula C13H12N2O3S B1373552 N,N-dimethyl-1-[(4-nitronaphthalen-1-yl)sulfanyl]formamide CAS No. 1242148-31-7

N,N-dimethyl-1-[(4-nitronaphthalen-1-yl)sulfanyl]formamide

Cat. No.: B1373552
CAS No.: 1242148-31-7
M. Wt: 276.31 g/mol
InChI Key: VIIIGDIYUQQOBE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1-[(4-nitronaphthalen-1-yl)sulfanyl]formamide typically involves the reaction of 4-nitronaphthalene-1-thiol with N,N-dimethylformamide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1-[(4-nitronaphthalen-1-yl)sulfanyl]formamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-dimethyl-1-[(4-nitronaphthalen-1-yl)sulfanyl]formamide is extensively used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of N,N-dimethyl-1-[(4-nitronaphthalen-1-yl)sulfanyl]formamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-1-[(4-nitrophenyl)sulfanyl]formamide
  • N,N-dimethyl-1-[(4-nitrobenzyl)sulfanyl]formamide
  • N,N-dimethyl-1-[(4-nitrophenyl)thioformamide]

Uniqueness

N,N-dimethyl-1-[(4-nitronaphthalen-1-yl)sulfanyl]formamide is unique due to the presence of the naphthalene ring, which imparts distinct physical and chemical properties compared to similar compounds with phenyl or benzyl groups. This uniqueness makes it valuable in specific research applications where these properties are advantageous .

Properties

IUPAC Name

S-(4-nitronaphthalen-1-yl) N,N-dimethylcarbamothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c1-14(2)13(16)19-12-8-7-11(15(17)18)9-5-3-4-6-10(9)12/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIIIGDIYUQQOBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)SC1=CC=C(C2=CC=CC=C21)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-dimethyl-1-[(4-nitronaphthalen-1-yl)sulfanyl]formamide
Reactant of Route 2
N,N-dimethyl-1-[(4-nitronaphthalen-1-yl)sulfanyl]formamide
Reactant of Route 3
N,N-dimethyl-1-[(4-nitronaphthalen-1-yl)sulfanyl]formamide
Reactant of Route 4
N,N-dimethyl-1-[(4-nitronaphthalen-1-yl)sulfanyl]formamide
Reactant of Route 5
N,N-dimethyl-1-[(4-nitronaphthalen-1-yl)sulfanyl]formamide
Reactant of Route 6
N,N-dimethyl-1-[(4-nitronaphthalen-1-yl)sulfanyl]formamide

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